molecular formula C14H21PS B14316463 Diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane CAS No. 112031-36-4

Diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane

Cat. No.: B14316463
CAS No.: 112031-36-4
M. Wt: 252.36 g/mol
InChI Key: VZEXVOIHAZYRJN-UHFFFAOYSA-N
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Description

Diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane is an organophosphorus compound with the molecular formula C₁₄H₂₁PS It is characterized by a cyclopropyl ring substituted with a phenyl group and a methyl group, along with a diethylphosphine sulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of diethylphosphine with a suitable cyclopropyl precursor. One common method is the reaction of diethylphosphine sulfide with 2-methyl-2-phenylcyclopropyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.

    Reduction: Reduction reactions can convert the phosphine sulfide to the corresponding phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylphosphine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Diethyl(2-methyl-2-phenylcyclopropyl)phosphine oxide.

    Reduction: Diethyl(2-methyl-2-phenylcyclopropyl)phosphine.

    Substitution: Various substituted phosphine derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or metal centers in catalytic processes. The diethylphosphine moiety can coordinate to metal centers, facilitating various catalytic transformations. In biological systems, the compound may inhibit enzyme activity by binding to the active site or interacting with key amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    Diethyl(2-methyl-2-phenylcyclopropyl)phosphine: Lacks the sulfanylidene moiety.

    Diethyl(2-methyl-2-phenylcyclopropyl)phosphine oxide: Contains an oxidized phosphorus center.

    Diethyl(2-methyl-2-phenylcyclopropyl)phosphine sulfide: Similar structure but different substituents on the cyclopropyl ring.

Uniqueness

Diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane is unique due to its combination of a cyclopropyl ring with a phenyl and methyl group, along with a diethylphosphine sulfide moiety

Properties

CAS No.

112031-36-4

Molecular Formula

C14H21PS

Molecular Weight

252.36 g/mol

IUPAC Name

diethyl-(2-methyl-2-phenylcyclopropyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H21PS/c1-4-15(16,5-2)13-11-14(13,3)12-9-7-6-8-10-12/h6-10,13H,4-5,11H2,1-3H3

InChI Key

VZEXVOIHAZYRJN-UHFFFAOYSA-N

Canonical SMILES

CCP(=S)(CC)C1CC1(C)C2=CC=CC=C2

Origin of Product

United States

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